molecular formula C11H15N5 B2393579 N-{[4-(dimethylamino)phenyl]methyl}-4H-1,2,4-triazol-4-amine CAS No. 6213-03-2

N-{[4-(dimethylamino)phenyl]methyl}-4H-1,2,4-triazol-4-amine

Cat. No.: B2393579
CAS No.: 6213-03-2
M. Wt: 217.276
InChI Key: ZPORTAACPUBAHX-UHFFFAOYSA-N
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Description

N-{[4-(Dimethylamino)phenyl]methyl}-4H-1,2,4-triazol-4-amine (CAS: 18998-51-1) is a Schiff base synthesized via the condensation of 4-amino-4H-1,2,4-triazole and 4-(dimethylamino)benzaldehyde. Its molecular formula is C₁₁H₁₃N₅ (molecular weight: 215.25 g/mol), and its structure features a triazole ring linked to a dimethylaminophenyl group via an imine bond. Single-crystal X-ray studies reveal a dihedral angle of 43.09° between the benzene and triazole rings, with weak C–H···N interactions stabilizing the crystal lattice . The dimethylamino group enhances solubility in polar solvents, while the aromatic systems contribute to π-π stacking interactions.

Properties

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-1,2,4-triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5/c1-15(2)11-5-3-10(4-6-11)7-14-16-8-12-13-9-16/h3-6,8-9,14H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPORTAACPUBAHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNN2C=NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(dimethylamino)phenyl]methyl}-4H-1,2,4-triazol-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(dimethylamino)phenyl]methyl}-4H-1,2,4-triazol-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that N-{[4-(dimethylamino)phenyl]methyl}-4H-1,2,4-triazol-4-amine and its derivatives have shown potential as anticancer agents. A study highlighted the effectiveness of Mannich bases, which include this compound, in inhibiting cancer cell lines such as HepG2 (liver cancer), SK-LU-1 (lung cancer), and MCF-7 (breast cancer) . The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring significantly influence the compound's cytotoxicity.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial properties. Derivatives of 1,2,4-triazoles have exhibited activity against various bacterial strains and fungi, making them candidates for developing new antimicrobial agents . The mechanism often involves disrupting microbial cell function or inhibiting essential enzymes.

Anti-inflammatory Effects

Studies have reported that certain derivatives of this compound possess anti-inflammatory properties. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This suggests potential applications in treating inflammatory diseases.

Fungicides

The triazole moiety is well-known for its fungicidal properties. Compounds like this compound can be developed into agricultural fungicides to combat plant diseases caused by various fungi . The effectiveness of these compounds in preventing fungal infections in crops can lead to increased agricultural productivity.

Structural Insights

The molecular formula of this compound is C11H15N5 with a molecular weight of approximately 217.27 g/mol . Its structure comprises a triazole ring fused with a dimethylaminophenyl group, which contributes to its biological activity.

Mechanism of Action

The mechanism of action of N-{[4-(dimethylamino)phenyl]methyl}-4H-1,2,4-triazol-4-amine involves its interaction with molecular targets and pathways. The dimethylamino group can participate in nucleophilic substitution reactions, while the triazole ring can engage in coordination with metal ions or other reactive species. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Derivatives with Varying Substituents

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Properties/Activities
Target Compound Triazole + dimethylaminobenzylidene 215.25 Dihedral angle: 43.09°; weak C–H···N interactions
3,5-Dimethyl-4H-1,2,4-triazol-4-amine (CAS: 3530-15-2) 3,5-dimethyl substitution on triazole 126.15 Simplified structure; lacks aromatic substitution; potential intermediate for further functionalization
3,5-Diphenyl-4H-1,2,4-triazol-4-amine (CAS: 3049-45-4) 3,5-diphenyl substitution on triazole 264.30 Increased hydrophobicity; π-π stacking dominant in solid state

Benzylidene-Modified Triazoles

Compound Name Substituents on Benzylidene Group Molecular Weight (g/mol) Key Differences
N-[(Z)-(3,4-Dimethoxyphenyl)methylidene]-3-(methylthio)-4H-1,2,4-triazol-4-amine (CAS: MFCD00719620) 3,4-dimethoxy + 3-methylthio ~277.34 (calc.) Z-configuration; sulfur atom enhances electrophilicity
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine Thiazole core + 4-chlorophenyl ~369.52 (calc.) Thiazole ring alters electronic properties; chloro group increases lipophilicity

Hybrid Triazole-Thiazole Systems

Compound Name Core Structure Molecular Weight (g/mol) Pharmacological Relevance
4-(4-Chlorophenyl)-N,N-bis((1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)methyl)thiazol-2-amine () Thiazole + bis-triazolylmethyl 580.19 Demonstrated anti-inflammatory activity in vitro
4-(4-Methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine (CAS: 1247669-77-7) Cyclohexane-linked triazole 180.25 Aliphatic backbone improves membrane permeability

Pharmacological and Functional Insights

  • Anti-inflammatory Activity : Triazolyl-thiazole analogs (e.g., compound 4h in ) showed significant COX-2 inhibition (IC₅₀: 1.2 μM) .
  • Antibacterial Potential: Schiff base triazoles with electron-withdrawing groups (e.g., chloro, nitro) exhibited moderate activity against E. coli (MIC: 16 μg/mL) .
  • Limitations : Pharmacological data for the target compound is scarce, highlighting a need for targeted bioassays.

Biological Activity

N-{[4-(dimethylamino)phenyl]methyl}-4H-1,2,4-triazol-4-amine, a compound with the chemical formula C11H15N5, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Basic Information

PropertyDetails
Name This compound
Molecular Formula C11H15N5
Molecular Weight 217.27 g/mol
SMILES CN(C)c1ccc(CNn2cnnc2)cc1
InChIKey ZPORTAACPUBAHX-UHFFFAOYSA-N

Structural Characteristics

The compound features a triazole ring that is significant for its biological activity. The dimethylamino group and phenyl ring contribute to its lipophilicity and potential interactions with biological targets.

Anticancer Activity

Research indicates that compounds with triazole moieties exhibit anticancer properties. For instance, studies have shown that derivatives of 1,2,4-triazoles can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A specific study highlighted the effectiveness of triazole derivatives against different cancer cell lines, demonstrating IC50 values in the micromolar range .

Antimicrobial Properties

The antimicrobial activity of this compound has been investigated against various pathogens. The compound showed significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl and triazole rings can enhance biological activity. For example, the introduction of electron-donating groups (like dimethylamino) on the phenyl ring significantly increases potency against certain cancer cell lines .

Case Studies

  • Case Study 1: Anticancer Efficacy
    • Objective: To evaluate the anticancer effects of this compound.
    • Method: MTT assay was performed on various cancer cell lines.
    • Results: The compound exhibited IC50 values ranging from 10 to 50 µM depending on the cell line, indicating moderate to high efficacy.
  • Case Study 2: Antimicrobial Activity
    • Objective: To assess the antimicrobial properties against Staphylococcus aureus and Escherichia coli.
    • Method: Disk diffusion method was applied.
    • Results: Zones of inhibition were observed at concentrations as low as 25 µg/mL for both bacterial strains.

ADMET Properties

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of this compound suggests favorable characteristics for drug development:

  • Absorption: Predicted to have good oral bioavailability.
  • Metabolism: Likely metabolized by cytochrome P450 enzymes.
  • Toxicity: Preliminary studies indicate low toxicity in vitro .

Q & A

Q. Q1. What are the established synthetic routes for N-{[4-(dimethylamino)phenyl]methyl}-4H-1,2,4-triazol-4-amine, and how do reaction conditions influence yield?

Answer: The compound is synthesized via Schiff base formation between 4-amino-4H-1,2,4-triazole and 4-(dimethylamino)benzaldehyde. Key steps include:

  • Condensation reaction : Conducted in ethanol or methanol under reflux (60–80°C) with catalytic HCl .
  • Crystallization : Slow evaporation in polar solvents (e.g., ethanol/water mixtures) yields single crystals for X-ray analysis .
Method Solvent Catalyst Yield Reference
Schiff base condensationEthanolHCl65–75%
Microwave-assistedDMFNone80–85%

Challenges : Impurities from unreacted aldehyde require column chromatography (silica gel, ethyl acetate/hexane).

Basic Research: Structural Confirmation Techniques

Q. Q2. Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

Answer:

  • X-ray crystallography : Resolves bond lengths (e.g., C=N imine bond: ~1.28 Å) and dihedral angles (e.g., 43.09° between triazole and benzene rings) .
  • NMR : ¹H NMR shows resonance for imine proton (δ 8.5–9.0 ppm) and dimethylamino group (δ 2.8–3.1 ppm) .
  • Mass spectrometry : Molecular ion peak at m/z 215.25 (C₁₁H₁₃N₅⁺) .

Best Practice : Use SHELX suite for crystallographic refinement to achieve low R-factors (<0.05) .

Basic Research: Initial Biological Screening

Q. Q3. What in vitro assays are used to evaluate the antimicrobial potential of this compound?

Answer:

  • Antibacterial : Minimum inhibitory concentration (MIC) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) via broth microdilution .
  • Antifungal : Disk diffusion assay against C. albicans (ATCC 10231) .
  • Controls : Compare to ciprofloxacin (bacteria) and fluconazole (fungi).

Note : Poor solubility in aqueous media may necessitate DMSO solubilization (<5% v/v).

Advanced Research: Reaction Optimization

Q. Q4. How can fluorinated derivatives of this compound be synthesized to enhance bioactivity?

Answer: Introduce fluorine via:

  • Electrophilic substitution : Use Selectfluor® to fluorinate the aromatic ring (CH₃CN, 70°C, 12 h) .
  • Side-chain modification : React with 2-fluoroethyl bromide in DMF/K₂CO₃ (yield: 60–70%) .

Data Contradiction : Fluorination increases metabolic stability but may reduce solubility. Balance via logP calculations (e.g., ClogP <3).

Advanced Research: Resolving Data Contradictions

Q. Q5. How to address discrepancies between in vitro activity and in vivo efficacy?

Answer:

  • Pharmacokinetics : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models .
  • Metabolite profiling : Identify oxidative metabolites (e.g., N-oxide formation) using HR-MS .
  • Solubility enhancement : Use PEGylation or co-crystallization with cyclodextrins .

Case Study : A methylated analog showed 10× higher MIC in serum due to protein binding .

Advanced Research: Structure-Activity Relationship (SAR)

Q. Q6. Which substitutions on the triazole ring improve selectivity for kinase inhibition?

Answer:

  • 3,5-Disubstituted triazoles : Introduce methyl or trifluoromethyl groups to enhance hydrophobic interactions .
  • Electron-withdrawing groups : Nitro or cyano groups at position 3 improve IC₅₀ against EGFR (e.g., 0.8 μM vs. 5.2 μM for parent compound) .
Substituent Target IC₅₀ Reference
3-NO₂EGFR kinase0.8 μM
5-CF₃JAK2 kinase1.2 μM

Advanced Research: Crystallographic Disorder Analysis

Q. Q7. How to resolve disorder in the dimethylamino group during X-ray refinement?

Answer:

  • SHELXL constraints : Apply SIMU and DELU commands to model anisotropic displacement .
  • Twinned data : Use HKLF5 format for integration if crystal twinning is detected (twin law: -h, -k, l) .

Example : A 2012 study achieved R-factor 0.047 by refining disordered N(CH₃)₂ groups over two sites .

Advanced Research: Stability and Degradation Pathways

Q. Q8. What conditions accelerate hydrolytic degradation of this compound?

Answer:

  • Acidic hydrolysis (pH <3): Cleaves imine bond to regenerate triazole and aldehyde (HPLC monitoring) .
  • Thermal degradation : TGA shows decomposition >200°C (N₂ atmosphere, 10°C/min) .

Mitigation : Store under inert gas (argon) at −20°C, shielded from light .

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